2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
Description
IUPAC Nomenclature and Systematic Identification
This compound represents an important chemical entity with distinctive structural features. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, this compound is systematically identified as 2-{4-[(methylamino)methyl]-1-piperidinyl}ethanol. The compound possesses a unique molecular structure reflected in its chemical formula C9H20N2O with a precise molecular weight of 172.27 g/mol.
For comprehensive chemical identification, several standardized identifiers are employed:
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is presented in two forms:
These standardized identifiers facilitate precise communication about the compound across scientific databases and literature, ensuring accurate structural representation and identification.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound revolves around its core piperidine structure. This six-membered saturated heterocyclic ring typically adopts a chair conformation, which represents the most energetically favorable arrangement for piperidine-based compounds.
The compound features two key functional groups:
- A methylaminomethyl substituent at the 4-position of the piperidine ring
- An ethanol group attached to the nitrogen atom at position 1
The piperidine ring nitrogen (N1) exhibits sp³ hybridization with tetrahedral geometry, forming bonds with two ring carbon atoms and the ethanol chain. Similarly, the secondary amine nitrogen (N2) in the methylaminomethyl group also displays sp³ hybridization, bonding with the methyl group and the methylene linker, while maintaining a lone pair of electrons.
Conformational analysis reveals several rotational degrees of freedom:
| Conformational Element | Description |
|---|---|
| Piperidine Ring | Predominantly exists in chair conformation with possible chair-chair interconversions |
| Ethanol Chain | Rotational freedom around C-C and C-N bonds |
| Methylaminomethyl Group | Rotational flexibility at both C-N bonds |
| Hydroxyl Group | Free rotation allowing for hydrogen bonding interactions |
The most stable conformational state likely positions the bulkier substituents in equatorial orientations on the piperidine chair to minimize 1,3-diaxial interactions and steric hindrance. Computational studies on similar piperidine derivatives suggest that the ethanol chain preferentially adopts conformations that permit intramolecular hydrogen bonding between the hydroxyl group and the ring nitrogen.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic techniques provide crucial insights into the structural features of this compound. Although compound-specific spectral data is limited in the literature, predictive analysis based on structural fragments and related compounds offers valuable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (¹H) NMR analysis would reveal several characteristic signals:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -N-CH₃ | 2.4-2.5 | singlet | 3H |
| Piperidine ring protons | 1.1-1.9 | complex multiplets | 9H |
| -N-CH₂- (piperidine) | 2.2-2.8 | multiplets | 4H |
| -CH₂-NH- | 2.3-2.5 | doublet | 2H |
| -CH₂-OH | 3.5-3.7 | triplet | 2H |
| -NH- | 1.5-2.0 | broad singlet | 1H |
| -OH | 4.0-4.5 | broad singlet | 1H |
These predictions align with NMR patterns observed for similar piperidine derivatives. For instance, the piperidine ring protons typically appear between 1.1-1.9 ppm as seen in related structures like 3-pyrroline, which shows similar heterocyclic proton resonances.
Carbon-13 (¹³C) NMR would display distinctive signals for:
- N-methyl carbon (~33-36 ppm)
- Piperidine ring carbons (24-55 ppm)
- Methylene carbons adjacent to nitrogen atoms (45-60 ppm)
- Hydroxyl-bearing carbon (60-65 ppm)
Infrared (IR) Spectroscopy:
The IR spectrum would exhibit characteristic absorption bands:
| Functional Group | Wavenumber Range (cm⁻¹) | Band Characteristics |
|---|---|---|
| O-H stretching | 3200-3400 | Broad, strong |
| N-H stretching | 3300-3500 | Medium |
| C-H stretching (alkyl) | 2800-3000 | Multiple, medium-strong |
| C-N stretching | 1000-1350 | Medium |
| C-O stretching | 1050-1150 | Strong |
Mass Spectrometry:
Mass spectrometric analysis would show a molecular ion peak at m/z 173.16484 [M+H]⁺, corresponding to the protonated molecular weight. Predicted fragmentation patterns include:
| Fragment | m/z | Fragment Type |
|---|---|---|
| [M+H]⁺ | 173.16484 | Molecular ion plus hydrogen |
| [M+Na]⁺ | 195.14678 | Sodium adduct |
| [M+H-H₂O]⁺ | 155.15482 | Loss of water |
Similar piperidine-containing compounds show characteristic fragmentation with loss of substituent groups and ring-opening pathways.
Crystallographic Studies and X-ray Diffraction Patterns
Crystallographic analysis of this compound would provide definitive three-dimensional structural information. While specific X-ray diffraction data for this exact compound is not extensively documented in the available literature, structure prediction based on similar piperidine derivatives offers insights into probable crystallographic parameters.
The compound contains multiple hydrogen bond donors (hydroxyl group and secondary amine) and acceptors (hydroxyl oxygen, tertiary and secondary amines), creating potential for complex hydrogen bonding networks in the crystalline state. These intermolecular interactions would significantly influence crystal packing arrangements and unit cell parameters.
Predicted crystallographic parameters include:
| Parameter | Predicted Value | Basis |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for piperidine derivatives |
| Space Group | P21/c or P212121 | Typical for molecules with similar symmetry elements |
| Unit Cell Dimensions | a = 7-9 Å, b = 9-11 Å, c = 12-15 Å | Based on molecular dimensions |
| Bond Lengths | C-C (1.50-1.54 Å), C-N (1.46-1.50 Å), C-O (1.41-1.43 Å) | Standard bond length ranges |
| Bond Angles | Near tetrahedral (109.5°) with ring-induced distortions | Consistent with sp³ hybridization |
X-ray diffraction would confirm the chair conformation of the piperidine ring and reveal the precise orientation of the methylaminomethyl and ethanol substituents. This data would provide valuable information about torsion angles, which define the three-dimensional shape of the molecule and its preferred conformational state in the solid phase.
The crystal structure would also illuminate intermolecular hydrogen bonding patterns, which likely involve the hydroxyl group and the amine functionalities. These interactions often form extended networks that stabilize the crystal lattice and influence macroscopic properties such as melting point and solubility.
Computational Chemistry Approaches to Structure Elucidation
Computational chemistry methodologies offer powerful tools for elucidating the structure, conformational preferences, and electronic properties of this compound.
Molecular Mechanics and Force Field Methods:
Force field-based calculations provide initial insights into conformational preferences and strain energies. Using established force fields such as MMFF94 or OPLS, energy minimization calculations would confirm the chair conformation as the most stable form of the piperidine ring. These calculations would also reveal the preferred orientation of the methylaminomethyl and ethanol substituents, likely favoring equatorial positions to minimize steric interactions.
Density Functional Theory (DFT) Calculations:
Higher-level quantum mechanical calculations using DFT methods with appropriate functionals (B3LYP, M06-2X) and basis sets (6-31G(d,p) or larger) would provide:
| Computational Parameter | Predicted Values/Outcomes |
|---|---|
| Optimized Geometry | Precise bond lengths, angles, and dihedrals |
| Vibrational Frequencies | IR absorption band predictions |
| NMR Chemical Shifts | ¹H and ¹³C shift predictions for structural confirmation |
| Electronic Properties | HOMO-LUMO gap, molecular electrostatic potential |
The calculated collision cross section values provide insights into the three-dimensional structure and conformational space of the molecule:
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 173.16484 | 141.4 |
| [M+Na]⁺ | 195.14678 | 145.3 |
| [M-H]⁻ | 171.15028 | 141.2 |
| [M+NH₄]⁺ | 190.19138 | 159.4 |
| [M+K]⁺ | 211.12072 | 143.5 |
Molecular Dynamics Simulations:
Molecular dynamics simulations would explore the conformational flexibility of the molecule in different environments, providing insights into:
- Conformational transitions and energy barriers
- Solvation effects on molecular structure
- Hydrogen bonding capabilities with solvent molecules
- Dynamic behavior in biological environments
Structure-Property Relationships:
Computational methods also enable prediction of physicochemical properties relevant to structural characterization:
| Property | Predicted Value | Significance |
|---|---|---|
| LogP | ~1.2-1.8 | Reflects hydrophobic/hydrophilic balance |
| Hydrogen Bond Donors | 2 | Hydroxyl and secondary amine groups |
| Hydrogen Bond Acceptors | 3 | Two nitrogen atoms and one oxygen atom |
| Topological Polar Surface Area | ~41.0-45.0 Ų | Indicator of membrane permeability |
These computational approaches collectively provide a comprehensive understanding of the molecular structure and properties of this compound, complementing experimental characterization techniques and offering insights into aspects that may be challenging to determine experimentally.
Properties
IUPAC Name |
2-[4-(methylaminomethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10-8-9-2-4-11(5-3-9)6-7-12/h9-10,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCPBQXAPWOOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650831 | |
| Record name | 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-96-5 | |
| Record name | 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(methylamino)methyl]piperidin-1-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylation of Piperidine Derivatives
One common route involves the alkylation of 4-substituted piperidines with appropriate alkylating agents bearing the ethanol group. For example, the reaction of 4-(methylaminomethyl)piperidine with 2-chloroethanol or its derivatives under nucleophilic substitution conditions can yield the target compound.
- Reaction Conditions: Typically performed in polar aprotic solvents such as acetonitrile or dichloromethane at moderate temperatures (e.g., 40 °C) for 24 hours.
- Catalysts/Additives: Use of bases like triethylamine may be employed to neutralize generated acids and facilitate the reaction.
- Work-Up: After completion, aqueous quenching followed by extraction with dichloromethane and drying over magnesium sulfate is standard.
- Purification: Silica gel flash chromatography is used to purify the product, yielding a sticky oil or solid depending on the scale and conditions.
Reductive Amination and Hydrogenation
Another approach involves reductive amination of 4-piperidone derivatives with methylamine or methylamino-containing intermediates, followed by reduction:
- Step 1: Formation of an imine or Schiff base between 4-piperidone and methylamine.
- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (Pd/C in ethanol).
- Step 3: Introduction of the ethanol side chain via nucleophilic substitution or direct alkylation.
- This method offers high selectivity and yields and is amenable to scale-up.
Use of Methanesulfonate Intermediates
Preparation of methanesulfonate esters from ω-hydroxyalkyl precursors (e.g., 2-iodophenol derivatives) followed by nucleophilic substitution with piperidine derivatives has been reported:
- Synthesis of Methanesulfonate: Hydroxyl groups are converted to methanesulfonate esters using methanesulfonyl chloride in pyridine.
- Nucleophilic Substitution: The methanesulfonate intermediate reacts with 4-(methylaminomethyl)piperidine in acetonitrile at 40 °C for 24 hours.
- Purification: Standard extraction and silica gel chromatography yield the target compound.
Representative Experimental Data
Research Findings and Optimization
- Solvent Effects: Acetonitrile is favored for nucleophilic substitution due to its polarity and ability to dissolve both reactants and bases.
- Temperature Control: Moderate temperatures (~40 °C) optimize reaction rates while minimizing side reactions.
- Purification: Silica gel chromatography remains the method of choice for isolating pure product, though crystallization may be possible depending on scale.
- Yield Improvement: Use of excess alkylating agent or base can drive the reaction to completion; however, care must be taken to avoid over-alkylation or side products.
- Catalytic Hydrogenation: Offers a clean reduction pathway for intermediates, with palladium on charcoal in ethanol being effective.
Summary Table of Preparation Routes
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Alkylation of Piperidine | Nucleophilic substitution | Straightforward, moderate yield | Requires careful purification |
| Reductive Amination | Imine formation + reduction | High selectivity, scalable | Requires handling reducing agents |
| Methanesulfonate Route | Mesylation + nucleophilic substitution | Versatile intermediate formation | Multi-step, moderate yield |
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding amines.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of aldehydes or ketones.
Reduction: : Formation of amines.
Substitution: : Formation of substituted piperidines.
Scientific Research Applications
2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol
- Molecular Formula : C₁₀H₂₂N₂O
- Molecular Weight : 186.29 g/mol
- Key Differences: Replaces the ethanol group with a propan-2-ol moiety, converting the primary alcohol to a secondary alcohol. The longer alkyl chain increases lipophilicity (logP estimated +0.3 vs. The hydroxyl group’s position (secondary vs. primary) may alter metabolic stability, as primary alcohols are more susceptible to oxidation .
2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol
- Molecular Formula : C₁₉H₂₃ClN₂O
- Molecular Weight : 330.85 g/mol
- Adds a bulky (4-chlorophenyl)(phenyl)methyl group, enhancing steric hindrance and likely improving receptor-binding specificity at the cost of solubility .
Quinazoline-Based Analogues (e.g., )
- Example Structure: 2-[(2-(1-Fluorocyclopropyl)-4-{4-[2-(2-fluoroethoxy)phenyl]piperidin-1-yl}quinazolin-6-yl)methyl-amino]ethanol
- Key Differences: Incorporates a quinazoline core and fluorinated substituents, significantly increasing molecular complexity and metabolic stability.
Structural and Functional Analysis Table
Research Findings and Implications
Metabolic Stability :
- The target compound’s primary alcohol may lead to faster hepatic clearance compared to secondary alcohols (e.g., propan-2-ol derivatives) .
- Fluorinated analogues () demonstrate enhanced stability due to fluorine’s electronegativity and resistance to oxidative metabolism .
Receptor Binding: Bulky aromatic substituents (e.g., in ) improve selectivity for receptors with hydrophobic binding pockets, such as neurotensin or dopamine receptors . The absence of aromatic groups in the target compound suggests broader but weaker receptor interactions, possibly aligning with β-adrenergic pathways akin to phenylethanolamine A derivatives () .
Synthetic Feasibility :
- The target compound’s simplicity offers advantages in large-scale synthesis compared to quinazoline or piperazine derivatives, which require multi-step protocols .
Biological Activity
2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. Its unique structure, characterized by a piperidine ring and an ethanol moiety, allows for various interactions with biological systems, making it a candidate for therapeutic applications.
Chemical Structure
The molecular formula of this compound is C₉H₁₄N₂O. The presence of the piperidine ring contributes to its pharmacological properties, while the hydroxyl group enhances its solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : It may interact with specific receptors in the central nervous system and other biological systems.
- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, influencing various physiological processes.
- Signal Transduction Modulation : It may modulate signal transduction pathways, leading to diverse biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | MIC values ranging from 16.69 to 78.23 µM |
These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly against resistant strains.
Anticancer Activity
Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research has shown that similar piperidine derivatives can inhibit the growth of various cancer cell lines, including lung and breast cancer cells.
Case Studies
- Antimicrobial Efficacy : In a study examining the antibacterial effects of piperidine derivatives, this compound demonstrated strong activity against S. aureus and E. coli, with complete bacterial death observed within eight hours in some cases .
- Anticancer Potential : A study on structural analogs revealed that compounds containing a piperidine scaffold showed promising results against multiple cancer types, suggesting that modifications to the piperidine structure could enhance anticancer activity .
Q & A
Q. What are the optimal synthetic routes for 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves reductive amination between 4-(methylaminomethyl)piperidine and ethylene oxide derivatives. To optimize yield and purity:
- Use factorial design experiments to test variables like temperature (30–80°C), solvent polarity (methanol vs. THF), and catalyst loading (e.g., 5–20% palladium on carbon).
- Employ continuous flow chemistry to enhance reproducibility and reduce side reactions .
- Monitor intermediates via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to identify bottlenecks .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR : Use - and -NMR in DMSO-d6 to confirm the piperidine ring conformation and ethanol moiety (δ 3.5–3.7 ppm for -CH2OH) .
- HPLC-UV : Employ a mobile phase of methanol/sodium acetate buffer (pH 4.6) for quantifying impurities (<1% threshold) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 215.18 [M+H]+) to validate molecular weight .
Q. What biochemical pathways or targets are most relevant to this compound’s pharmacological activity?
Methodological Answer: Piperidine derivatives often modulate:
- GPCRs : Screen for affinity toward adrenergic or serotonin receptors using radioligand binding assays (e.g., -dihydroalprenolol for β-adrenoceptors) .
- Enzyme Inhibition : Test inhibitory potency against acetylcholinesterase (Ellman’s assay) or kinases (ATP-competitive luminescence assays) .
- Cellular Signaling : Use FRET-based reporters in HEK293 cells to assess cAMP/PKA pathway modulation .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the design of novel derivatives with enhanced selectivity?
Methodological Answer:
- Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to map energy barriers for key steps like N-methylation or ethanol group functionalization .
- Use machine learning (e.g., SchNet or Chemprop) to predict regioselectivity in nucleophilic substitutions, trained on datasets from PubChem .
- Validate predictions with microfluidic reactors to rapidly test <5 mg scale reactions .
Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal incubation) and BBB penetration (PAMPA assay) to identify metabolic liabilities .
- Metabolite Identification : Use LC-QTOF-MS to detect hydroxylated or glucuronidated metabolites in liver S9 fractions .
- Dose-Response Modeling : Fit in vivo efficacy data (e.g., ED50) to Hill equations, adjusting for protein binding (equilibrium dialysis) .
Q. How can researchers mechanistically validate the compound’s role in multi-step synthetic pathways for complex drug candidates?
Methodological Answer:
- Isotopic Labeling : Synthesize -labeled intermediates to track incorporation into final products via NMR .
- Kinetic Profiling : Use stopped-flow IR to monitor reaction intermediates in real-time (e.g., amine-ethylene oxide adduct formation) .
- Cross-Coupling Optimization : Screen Pd/Xantphos catalysts for Buchwald-Hartwig amination in toluene at 110°C .
Critical Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
